3-(tert-Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid
Overview
Description
3-(tert-Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as cis-3-(tert-butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid, is primarily used as a protecting group in organic synthesis . The primary targets of this compound are amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Mode of Action
The compound interacts with its targets (amines) by adding a tert-butoxycarbonyl (BOC) group under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as BOC protection . The BOC group serves as a protective group for amines during organic synthesis .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis . The BOC group protects the amines from unwanted reactions during selective or multistep organic synthesis . This protection expands the applicability of amino acid ionic liquids (AAILs) in organic synthesis .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . This protection allows for more efficient reactants and reaction media in organic synthesis . For example, the compound has been used as a starting material in dipeptide synthesis .
Action Environment
The action of the compound can be influenced by environmental factors such as temperature and pH. For instance, the BOC group can be added to amines under aqueous conditions . Additionally, the removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Analysis
Biochemical Properties
3-(tert-Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and peptidomimetics. The compound interacts with various enzymes and proteins during these processes. For instance, it can be used as a substrate for peptide coupling reactions, where it interacts with coupling reagents and enzymes to form peptide bonds . The nature of these interactions is primarily based on the compound’s ability to form stable amide bonds, which are essential for the structural integrity of peptides.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into peptides can alter the peptides’ interaction with cell surface receptors, thereby affecting downstream signaling pathways . Additionally, the presence of this compound in cellular environments can impact gene expression by influencing the stability and activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it can inhibit proteolytic enzymes by mimicking the natural substrate and binding to the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular function, as the activity of the targeted enzyme is modulated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects . Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause cellular damage and disrupt normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and other bioactive molecules . The compound’s presence can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, its incorporation into peptides can alter the peptides’ stability and activity, thereby influencing metabolic pathways that depend on these peptides.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity, as its presence in specific cellular regions can enhance or inhibit certain biochemical processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, as its presence in certain subcellular regions can enhance its interactions with target biomolecules and modulate its biochemical effects.
Properties
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-8-6-9(10(15)16)13(8,4)5/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16)/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESPPZGGIHXHHE-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1C(=O)O)CNC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1C(=O)O)CNC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117837 | |
Record name | (1S,3R)-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2,2-dimethylcyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188918-40-3 | |
Record name | (1S,3R)-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2,2-dimethylcyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188918-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,3R)-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2,2-dimethylcyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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